Ecabet sodium
Overview
Description
Ecabet sodium is an anti-ulcer agent that is marketed in Japan as an oral agent for the treatment of gastric ulcers and gastritis . It has high affinity to gastric adherent mucus, which plays a crucial role in protecting the gastric epithelium against acid and pepsin . It is also used as a prescription eye drop for the treatment of dry eye syndrome .
Synthesis Analysis
Ecabet sodium induces neuronal nitric oxide synthase-derived nitric oxide synthesis and gastric adaptive relaxation in the human stomach . It was prepared by the simple mixing method in a pH-adjusted solution based on the electrostatic interaction between the sulfonate (negatively charged) group from ecabet and the amine (positively charged) group from chitosan .
Molecular Structure Analysis
The molecular structure of Ecabet sodium was studied using everted sacs of rat stomach incubated in HCl solution containing pepsin with or without ecabet . Pepsin treatment partially lowered the molecular weight of native glycoproteins in the adherent mucus, but Ecabet prevented this shift in molecular size .
Chemical Reactions Analysis
Ecabet sodium works by enhancing the protective action of the gastric mucosa. It increases the production of mucus and bicarbonate, which are essential for protecting the stomach lining from the harsh acidic environment . It also reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice .
Physical And Chemical Properties Analysis
Ecabet sodium is a prescription eye drop for the treatment of dry eye syndrome. It represents a new class of molecules that increases the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia . The chemical Ecabet Sodium has a known molecular formula of C20-H28-O5-S.Na .
Scientific Research Applications
1. Efficacy in Helicobacter pylori Eradication
Ecabet sodium has been studied for its role in eradicating Helicobacter pylori, a common cause of stomach ulcers. Research indicates that ecabet sodium can enhance the effectiveness of standard treatments for H. pylori infection, leading to improved eradication rates and potentially reduced therapy-associated side effects (You‐hua Wang et al., 2014). Additionally, ecabet sodium has been combined with other medications like omeprazole, amoxicillin, and metronidazole in quadruple therapy regimens, showing promise in cases where first-line H. pylori treatments fail (W. Koizumi et al., 2009).
2. Treatment of Reflux Esophagitis
Studies on rats have demonstrated the potential of ecabet sodium in treating experimentally induced reflux esophagitis. It appears to mitigate the severity of esophagitis and promote healing, suggesting a protective role against this condition (N. Omura et al., 2000).
3. Ulcerative Colitis Management
Ecabet sodium has shown effectiveness in the treatment of ulcerative colitis, particularly in forms of enema therapy. It appears to promote the healing of ulcerations and enhance the restitution of intestinal epithelial cells, suggesting a novel treatment approach for this chronic inflammatory condition (T. Takagi et al., 2010).
4. Gastro-Retentive Forms for Gastric Ulcer Treatment
Research has explored the use of gastro-retentive dosage forms of ecabet sodium for treating gastric ulcers in rats. These forms appear to extend the mucoprotective effect of ecabet sodium, potentially offering a more effective treatment for gastric ulcers (Juyoung Kim et al., 2014).
5. Mucosal Protective Effects
Ecabet sodium has been studied forits mucosal protective effects, particularly in the context of pepsin inhibition and interaction with mucus. This could be relevant in the treatment of conditions like peptic ulcer disease and reflux oesophagitis. The ability of ecabet sodium to inhibit pepsin activity in human gastric juice and its interaction with gastric mucin, as seen in increases in mucosal viscosity, suggest its potential in strengthening the mucosal barrier against gastrointestinal disorders (J. Pearson & N. Roberts, 2001).
properties
IUPAC Name |
sodium;(4bS,8R,8aR)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5S.Na/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+1/p-1/t17-,19-,20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVIHORGZULVTN-YGJXXQMASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ecabet sodium | |
CAS RN |
86408-72-2 | |
Record name | Ecabet sodium [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ECABET SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51MO2B2OSB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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